molecular formula C8H18N2O B1371135 [1-(2-Aminoethyl)piperidin-3-yl]methanol CAS No. 857637-03-7

[1-(2-Aminoethyl)piperidin-3-yl]methanol

Cat. No.: B1371135
CAS No.: 857637-03-7
M. Wt: 158.24 g/mol
InChI Key: QFUPBMCLHKJMPT-UHFFFAOYSA-N
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Description

[1-(2-Aminoethyl)piperidin-3-yl]methanol: is a heterocyclic compound with the molecular formula C8H18N2O It features a piperidine ring substituted with an aminoethyl group and a hydroxymethyl group

Mechanism of Action

Target of Action

The primary targets of [1-(2-aminoethyl)piperidin-3-yl]methanol are currently unknown. This compound is a unique chemical provided to early discovery researchers

Biochemical Pathways

Piperidine derivatives have been shown to possess great selectivity, high yields, and a broad substrate scope , suggesting that they may interact with a variety of biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Aminoethyl)piperidin-3-yl]methanol typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reductive amination of piperidin-3-one with 2-aminoethanol in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2-Aminoethyl)piperidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of piperidin-3-one derivatives.

    Reduction: Formation of various piperidine derivatives with different substituents.

    Substitution: Formation of substituted piperidine compounds with diverse functional groups.

Scientific Research Applications

Chemistry: [1-(2-Aminoethyl)piperidin-3-yl]methanol is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structure allows for modifications that can lead to the discovery of drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers.

Comparison with Similar Compounds

  • (1-(3-Aminopropyl)piperidin-3-yl)methanol
  • (1-(2-Methoxyethyl)piperidin-3-yl)methanol
  • (1-(2-Aminoethyl)-4-piperidinyl)methanol

Comparison:

  • (1-(3-Aminopropyl)piperidin-3-yl)methanol: Similar in structure but with a longer alkyl chain, which may affect its reactivity and biological activity.
  • (1-(2-Methoxyethyl)piperidin-3-yl)methanol: Contains a methoxy group instead of an amino group, leading to different chemical properties and potential applications.
  • (1-(2-Aminoethyl)-4-piperidinyl)methanol: The position of the aminoethyl group on the piperidine ring is different, which can influence its chemical behavior and interactions with biological targets.

Conclusion

[1-(2-Aminoethyl)piperidin-3-yl]methanol is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool for scientific research and industrial processes.

Properties

IUPAC Name

[1-(2-aminoethyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c9-3-5-10-4-1-2-8(6-10)7-11/h8,11H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUPBMCLHKJMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656214
Record name [1-(2-Aminoethyl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857637-03-7
Record name [1-(2-Aminoethyl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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